
(S)-(+)-1-Benzyl-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-1-Benzyl-2-methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing nitrogen Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Benzyl-2-methylaziridine typically involves the aziridination of olefins. One common method is the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds with high stereospecificity and yields the desired aziridine compound .
Another method involves the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent, which generates the free aminating agent in situ. This method is advantageous due to its low cost, easy access, and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes using similar aminating agents and catalysts. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-1-Benzyl-2-methylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more stable compounds.
Substitution: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Benzylamine, methanol, thiophenol.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Aziridine Derivatives: Formed through nucleophilic ring opening and substitution reactions.
Aziridine N-Oxides: Formed through oxidation reactions.
Applications De Recherche Scientifique
(S)-(+)-1-Benzyl-2-methylaziridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-(+)-1-Benzyl-2-methylaziridine involves its high strain energy and reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a crosslinker in polymer chemistry and as a reactive intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaziridine: A derivative of aziridine with a methyl group attached to the nitrogen atom.
N-Benzylaziridine: A derivative of aziridine with a benzyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and in applications requiring high stereospecificity .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(2S)-1-benzyl-2-methylaziridine |
InChI |
InChI=1S/C10H13N/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,11?/m0/s1 |
Clé InChI |
MVAWRWBZHDXWSL-FTNKSUMCSA-N |
SMILES isomérique |
C[C@H]1CN1CC2=CC=CC=C2 |
SMILES canonique |
CC1CN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


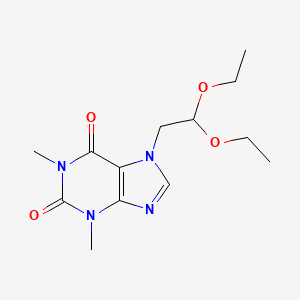

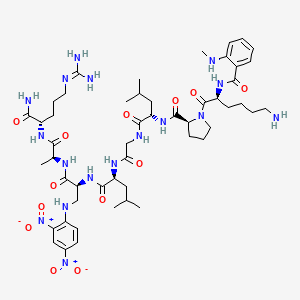

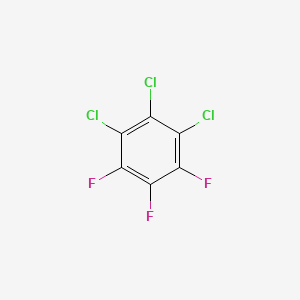
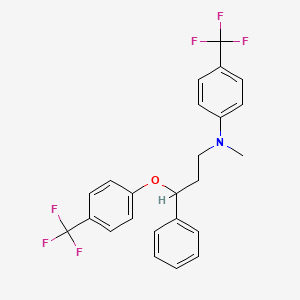


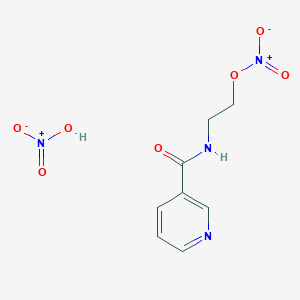
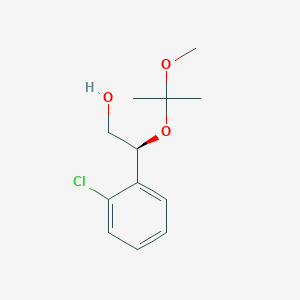
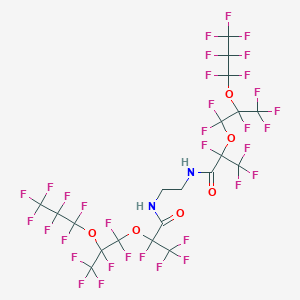

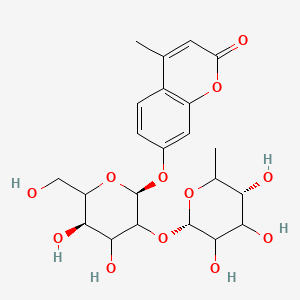
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
